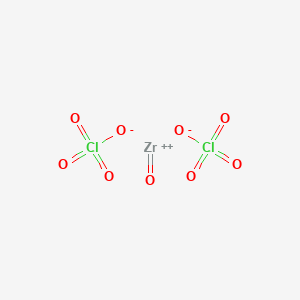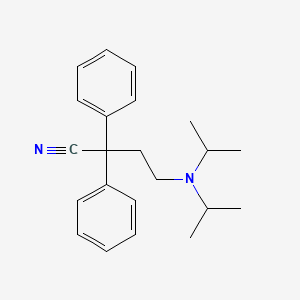
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is a complex organic compound with a unique structure that includes both amino and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through reactions such as Friedel-Crafts acylation, followed by nitration and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
化学反应分析
Types of Reactions
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
科学研究应用
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
作用机制
The mechanism of action of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
Similar Compounds
Bisoprolol: A beta-blocker with a similar amino group structure.
Propranolol: Another beta-blocker with structural similarities.
Atenolol: A beta-blocker with a comparable mechanism of action.
Uniqueness
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
77-11-2 |
|---|---|
分子式 |
C22H28N2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
4-[di(propan-2-yl)amino]-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C22H28N2/c1-18(2)24(19(3)4)16-15-22(17-23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-16H2,1-4H3 |
InChI 键 |
VNZNXSQQHNCELU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


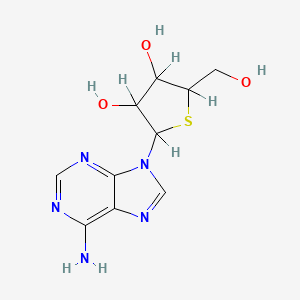
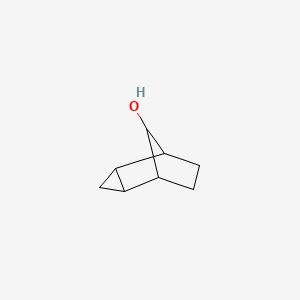
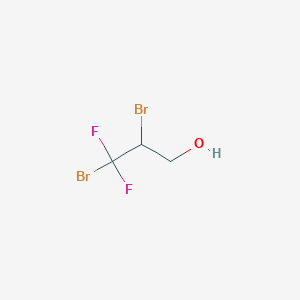
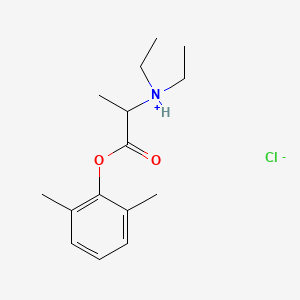
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
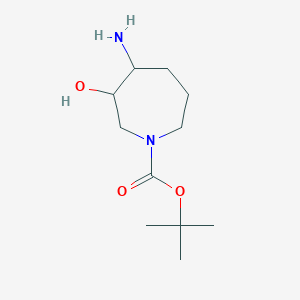
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
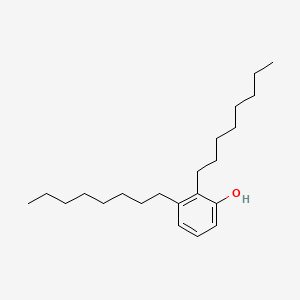
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
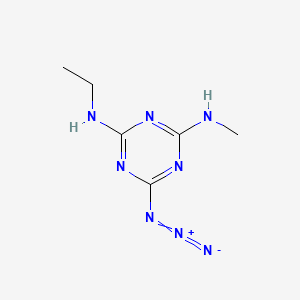
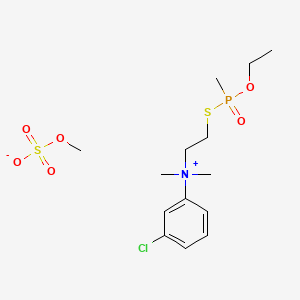
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
